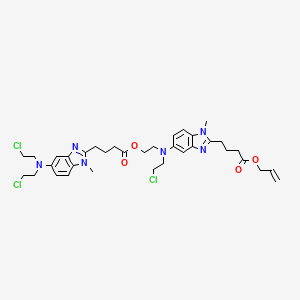

Bendamustine Dimer 2'-Allyl Ester

Description

Contextualization of Bendamustine (B91647) as an Alkylating Agent Chemical Class

Bendamustine is a unique cytotoxic agent belonging to the nitrogen mustard class of alkylating agents. nih.gov First synthesized in the 1960s in the German Democratic Republic, its chemical structure is distinguished by a bifunctional design that incorporates a mechlorethamine (B1211372) group, typical of nitrogen mustards, and a purine-like benzimidazole (B57391) ring. nih.govnih.gov This hybrid structure may contribute to its distinct clinical efficacy. nih.govnih.gov

The mechanism of action for bendamustine, like other alkylating agents, involves the formation of covalent bonds with electron-rich sites on cellular macromolecules. Its primary target is DNA, where it creates inter- and intra-strand cross-links. nih.gov This process disrupts the normal function of DNA, inhibiting both DNA replication and repair. The resulting DNA damage is substantial and persistent, triggering cellular surveillance mechanisms that lead to cell cycle arrest and, ultimately, apoptosis (programmed cell death). nih.govnih.gov Research indicates that bendamustine preferentially induces base excision repair (BER) pathways, a different mechanism compared to other alkylators, and can cause more durable DNA double-strand breaks. nih.gov While initially developed for hematological malignancies like chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL), its unique properties have prompted research into its efficacy against solid tumors as well. nih.govnih.govnih.gov

Rationale for Dimerization in Novel Chemical Entity Design

Dimerization, the process of joining two identical or similar molecules (monomers), is a strategic approach in medicinal chemistry to create novel chemical entities with potentially enhanced or altered pharmacological profiles. This strategy can influence a molecule's size, shape, and flexibility, which in turn can affect its binding affinity to biological targets, solubility, and pharmacokinetic properties. A prominent example in oncology is the use of pyrrolobenzodiazepine (PBD) dimers, which function as DNA-alkylating agents by crosslinking the minor groove of DNA, leading to potent cytotoxic activity. mdpi.com

In the context of bendamustine, dimerization represents an area of chemical exploration. The specific compound, Bendamustine Dimer 2'-Allyl Ester, is cataloged as an impurity or a related compound of bendamustine. veeprho.com The synthesis of bendamustine dimers has been documented in scientific literature and patents, often for use as a reference standard in the detection and quantification of impurities in bendamustine hydrochloride raw material or finished pharmaceutical preparations. nih.govgoogle.com For instance, a patented method describes the preparation of a bendamustine hydrochloride dimer by reacting bendamustine hydrochloride with monohydroxy bendamustine hydrochloride in the presence of a condensing agent and catalyst. google.com While the primary documented role of such dimers is in quality control, the underlying principle of dimerization remains a valid strategy for generating new molecules with potentially novel therapeutic characteristics.

Significance of Ester Linkages in Compound Modification

Ester linkages are a cornerstone of prodrug design and compound modification in medicinal chemistry. numberanalytics.comacs.org An ester is formed by the reaction of an acid and an alcohol, and this linkage can be strategically introduced into a drug molecule to mask polar functional groups, such as carboxylic acids or hydroxyls. acs.org This modification, known as esterification, can significantly alter a compound's physicochemical properties.

A primary benefit of converting a parent drug into an ester prodrug is the potential for improved lipophilicity, which can enhance the drug's ability to permeate biological membranes and increase its oral bioavailability. scirp.orgnih.gov Once absorbed into the body, the ester linkage is designed to be cleaved by ubiquitous enzymes called esterases, which are present in the plasma, liver, and other tissues. scirp.orgtaylorandfrancis.com This enzymatic hydrolysis unmasks the active functional group, releasing the parent drug at or near its site of action. acs.orgtaylorandfrancis.com The rate of this hydrolysis can be modulated by the chemical nature of the ester group, allowing for controlled or sustained release of the active compound. scirp.org

Research into various esters of bendamustine has demonstrated that this modification can lead to compounds with significantly greater cytotoxic potency than the parent drug. nih.gov Analytical studies have shown that certain ester derivatives exhibit more pronounced cellular accumulation compared to bendamustine itself, suggesting that the ester linkage can play a crucial role in enhancing the compound's therapeutic potential. nih.gov

Overview of the Academic Research Landscape for Bendamustine Derivatives

The academic research landscape for bendamustine and its derivatives is multifaceted, focusing on enhancing its efficacy, expanding its therapeutic applications, and ensuring its quality. A significant area of investigation involves the synthesis and evaluation of new bendamustine esters. Studies have shown that modifying the carboxylic acid group of bendamustine to form esters, particularly basic esters that are positively charged under physiological conditions, can result in derivatives that are up to 100 times more cytotoxic against cancer cell lines than the parent compound. nih.gov

Another research focus is the characterization of bendamustine-related compounds and potential impurities that can form during synthesis or storage. The synthesis of potential impurities, such as the bendamustine deschloro dimer, has been described, highlighting the importance of analytical chemistry in ensuring the purity of the active pharmaceutical ingredient. nih.gov this compound is classified within this category of related substances. veeprho.comalentris.org

Furthermore, extensive clinical research has explored the use of bendamustine in combination with other agents, most notably rituximab (B1143277) (the BR regimen), which has become a standard of care for various types of indolent non-Hodgkin lymphomas and CLL. nih.govyoutube.com Ongoing studies continue to assess bendamustine's role in treating other malignancies, including solid tumors and as a component of conditioning regimens for stem cell transplantation. nih.govyoutube.com These diverse research avenues underscore a continued interest in leveraging and understanding the unique chemical scaffold of bendamustine to improve cancer therapy.

Properties

Molecular Formula |

C35H45Cl3N6O4 |

|---|---|

Molecular Weight |

720.1 g/mol |

IUPAC Name |

2-[2-chloroethyl-[1-methyl-2-(4-oxo-4-prop-2-enoxybutyl)benzimidazol-5-yl]amino]ethyl 4-[5-[bis(2-chloroethyl)amino]-1-methylbenzimidazol-2-yl]butanoate |

InChI |

InChI=1S/C35H45Cl3N6O4/c1-4-22-47-34(45)9-5-7-32-40-29-25-27(12-14-31(29)42(32)3)44(20-17-38)21-23-48-35(46)10-6-8-33-39-28-24-26(11-13-30(28)41(33)2)43(18-15-36)19-16-37/h4,11-14,24-25H,1,5-10,15-23H2,2-3H3 |

InChI Key |

ISQQELWCNKGLDG-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C=C(C=C2)N(CCOC(=O)CCCC3=NC4=C(N3C)C=CC(=C4)N(CCCl)CCCl)CCCl)N=C1CCCC(=O)OCC=C |

Origin of Product |

United States |

Synthetic Chemistry and Derivatization Pathways

General Synthetic Approaches to Bendamustine (B91647) Analogues

The synthesis of bendamustine analogues generally follows a strategic pathway that begins with the construction of the core benzimidazole (B57391) structure. A common starting material is 2,4-dinitroaniline (B165453) or its derivatives. google.comgoogle.com The synthesis typically involves the following key transformations:

Introduction of the Butyric Acid Moiety: This is often achieved by reacting an aniline (B41778) derivative with glutaric anhydride. google.compatsnap.com

Formation of the Benzimidazole Ring: This involves the reduction of a nitro group to an amine, followed by cyclization. google.compatsnap.com

Alkylation of the Benzimidazole Nitrogen: A methyl group is typically introduced at the N-1 position of the benzimidazole ring. google.com

Formation of the Bis(2-chloroethyl)amino Group: This crucial pharmacophore is usually introduced by reacting a primary amine with ethylene (B1197577) oxide to form a dihydroxy intermediate, which is subsequently chlorinated using reagents like thionyl chloride. google.comnewdrugapprovals.org Alternatively, reductive alkylation with chloroacetic acid or a related compound can be employed. google.comgoogle.com

The synthesis of various bendamustine esters has been explored, with studies showing that these derivatives can exhibit significantly higher cytotoxic potency compared to the parent compound. nih.govnih.gov

Specific Synthetic Route Elucidation for Bendamustine Dimer 2'-Allyl Ester

This compound is identified as an impurity of bendamustine. veeprho.comtheclinivex.com Its synthesis is not typically a primary goal but rather a consequence of side reactions or a target for understanding and controlling impurity formation. The chemical name is Allyl 4-(5-((2-((4-(5-(bis(2-chloroethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoyl)oxy)ethyl)(2-chloroethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate hydrochloride. alentris.org

Key Intermediates and Reaction Conditions

The formation of dimeric bendamustine structures generally arises from the intermolecular reaction between two bendamustine-related molecules. A key intermediate in the formation of many bendamustine impurities is the monohydroxy derivative of bendamustine, where one of the chloroethyl arms is hydrolyzed to a hydroxyethyl (B10761427) group. semanticscholar.org

The synthesis of a related deschloro dimer impurity involved a nine-step process starting from 4-(5-amino-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate. nih.govresearchgate.net This synthesis utilized benzyl (B1604629) protection for amine and carboxylic acid groups, which were later removed by catalytic hydrogenolysis. semanticscholar.orgresearchgate.net

| Intermediate | Description | Reference |

| 4-(5-amino-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate | Starting material for the synthesis of a deschloro dimer impurity. | nih.govresearchgate.net |

| Monohydroxy bendamustine | A key intermediate formed by the hydrolysis of bendamustine, which can lead to dimer formation. | semanticscholar.org |

| Benzyl-protected intermediates | Used to mask reactive amine and carboxylic acid groups during synthesis. | semanticscholar.orgresearchgate.net |

Esterification Methodologies for Allyl Moiety Introduction

While the direct synthesis of this compound is not extensively detailed in the provided results, general esterification methods for bendamustine and its analogues can be inferred. The introduction of an allyl ester would typically involve the reaction of the carboxylic acid group of a bendamustine-related molecule with allyl alcohol. This esterification can be catalyzed by a strong acid. newdrugapprovals.org

For the formation of dimer esters, an intermolecular esterification can occur between the carboxylic acid of one bendamustine molecule and the hydroxyethyl group of a hydrolyzed bendamustine molecule. nih.govresearchgate.net This reaction can be facilitated by condensing agents. google.com

| Method | Description | Reference |

| Acid-catalyzed esterification | Reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst. | newdrugapprovals.org |

| Condensing agent-mediated esterification | Use of agents like DCC or EDCI to facilitate the formation of an ester bond between a carboxylic acid and an alcohol. | semanticscholar.orggoogle.com |

Dimerization Mechanisms and Coupling Reactions

The dimerization of bendamustine and its analogues is a significant aspect of its chemistry, often leading to the formation of impurities. The primary mechanism for the formation of dimeric species is intermolecular esterification. nih.govresearchgate.net This occurs when the carboxylic acid group of one bendamustine molecule reacts with a nucleophilic group, such as the hydroxyethyl group of a monohydroxy bendamustine impurity, on another molecule. semanticscholar.org

A plausible mechanism for the formation of a bendamustine dimer involves the coupling of bendamustine hydrochloride with monohydroxy bendamustine hydrochloride in the presence of a condensing agent and a catalyst. google.com The reaction is typically carried out in an organic solvent such as DMF, NMP, DMSO, or THF. google.com Catalysts can include DMAP, triethylamine, or DIPEA, while condensing agents may include EDCI, HATU, CDI, or TBTU. google.com

Optimization of Synthetic Efficiency and Yield

Optimizing the synthesis of bendamustine and its derivatives is crucial for industrial-scale production and for minimizing the formation of impurities. Key strategies for optimization include:

Control of Reaction Conditions: Careful control of temperature and the use of specific solvents can significantly impact the yield and purity of the final product. For instance, preparing bendamustine hydrochloride at or below room temperature can reduce the formation of certain impurities. googleapis.com

Purification Techniques: The use of purification methods such as recrystallization from specific solvent systems (e.g., aqueous hydrochloric acid and acetonitrile) or column chromatography is essential for obtaining high-purity bendamustine and for isolating and characterizing impurities. newdrugapprovals.orggoogle.com

Alternative Reagents and Pathways: Research into alternative synthetic routes, such as those that avoid hazardous reagents like ethylene oxide, is ongoing to develop more efficient and safer manufacturing processes. google.comnewdrugapprovals.org Mild hydrolysis conditions, for example using lithium hydroxide (B78521) instead of strong acids, have been explored to reduce impurity formation. google.com

Synthesis of Related Dimeric Impurities and By-products

The synthesis and characterization of bendamustine impurities are critical for quality control in pharmaceutical manufacturing. synzeal.com Several dimeric impurities have been identified and synthesized.

One notable example is the synthesis of a bendamustine deschloro dimer impurity. nih.govresearchgate.net This synthesis was achieved in nine steps and resulted in a product with a purity of 95.63% as determined by HPLC. nih.govresearchgate.net The synthetic strategy involved the use of protecting groups to selectively mask reactive functionalities during the coupling of two key intermediates. semanticscholar.orgresearchgate.net

Mechanisms of Formation of Hydrolytic Dimer Impurities

The formation of dimeric impurities of bendamustine is fundamentally a consequence of its inherent chemical reactivity, particularly the susceptibility of its nitrogen mustard moiety to hydrolysis. While specific studies detailing the precise formation mechanism of this compound are not extensively available in peer-reviewed literature, a general pathway for the formation of similar hydrolytic dimer impurities has been proposed and can be extrapolated.

The process is believed to initiate with the hydrolysis of one or both of the 2-chloroethyl side chains on the nitrogen mustard group of a bendamustine molecule. This reaction, often facilitated by the presence of moisture, results in the formation of monohydroxy and dihydroxy derivatives of bendamustine. researchgate.netsemanticscholar.org These hydrolyzed species are themselves known impurities of bendamustine. chemicalbook.com

The subsequent and crucial step in the formation of a dimer is an intermolecular esterification reaction. In this step, the carboxylic acid group of one bendamustine molecule (or a hydrolyzed derivative) reacts with one of the newly formed hydroxyl groups on another hydrolyzed bendamustine molecule. This reaction forms an ester linkage, effectively coupling the two molecules together to create a dimer. researchgate.netsemanticscholar.org

Strategies for Selective Dimer Synthesis

While the formation of this compound is typically an undesirable side reaction during the manufacturing or storage of bendamustine, the ability to selectively synthesize this and other dimer impurities is crucial for their use as reference standards in quality control and analytical method development. The selective synthesis of a specific dimer requires a carefully planned multi-step approach to control which functional groups react.

Drawing from synthetic strategies developed for other bendamustine dimers, such as the deschloro dimer, a potential pathway for the selective synthesis of this compound can be devised. researchgate.netsemanticscholar.org A key strategy involves the use of protecting groups to mask reactive sites and direct the reaction towards the desired outcome. researchgate.net

A plausible synthetic route would involve several key transformations:

Protection: The synthesis would likely begin with the protection of the reactive amine and carboxylic acid groups on two separate precursor molecules to prevent unwanted side reactions. Benzyl groups are often employed for this purpose as they can be cleanly removed later under mild conditions. researchgate.net

Selective Modification: One of the protected precursors would be modified to contain a single hydroxyl group (mimicking the hydrolytic product), while the other would be prepared to have a free carboxylic acid group. The allyl ester functionality would also need to be introduced at the appropriate stage, likely through Fischer-Steglich esterification. researchgate.net

Coupling Reaction: The two key intermediates would then be coupled together. This is typically achieved through an esterification reaction, such as the Steglich esterification, which uses a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). researchgate.netgoogle.com

Deprotection: Following the successful coupling of the two moieties, the protecting groups would be removed to yield the final this compound. researchgate.net

Purification: The final product would then be purified, often using techniques like high-performance liquid chromatography (HPLC), to isolate the desired dimer with a high degree of purity. researchgate.net

A Chinese patent describes a general method for preparing a bendamustine hydrochloride dimer which involves reacting monohydroxy bendamustine hydrochloride with bendamustine hydrochloride in an organic solvent using a condensing agent and a catalyst. nih.gov This general approach could be adapted for the specific synthesis of the 2'-Allyl Ester variant.

The following table outlines the key reagents that could be involved in such a synthetic strategy.

| Reagent Type | Example(s) | Purpose |

| Starting Materials | Bendamustine, Bendamustine Allyl Ester | Core molecular scaffolds |

| Protecting Groups | Benzyl (Bn) | To mask reactive amine and carboxylic acid groups |

| Coupling Agents | Dicyclohexylcarbodiimide (DCC), 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) | To facilitate the esterification reaction |

| Catalysts | 4-Dimethylaminopyridine (DMAP), Triethylamine (TEA) | To increase the rate of the coupling reaction |

| Solvents | N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF) | To provide a suitable reaction medium |

This strategic, multi-step synthesis allows for the controlled and selective formation of the desired dimer, providing essential reference material for ensuring the quality and safety of bendamustine pharmaceutical products.

Advanced Analytical Characterization and Structural Elucidation

Spectroscopic Confirmation of Molecular Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules. For a compound with the complexity of Bendamustine (B91647) Dimer 2'-Allyl Ester, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments would be required.

A Certificate of Analysis for Bendamustine Dimer 2'-Allyl Ester confirms that its ¹H-NMR spectrum is consistent with the proposed structure. cleanchemlab.com While specific chemical shift data is not publicly available, a detailed analysis would involve:

¹H NMR: This would reveal the number of different types of protons and their integrations would correspond to the number of protons in each environment. Key signals would include those for the aromatic protons on the benzimidazole (B57391) rings, the methylene (B1212753) groups of the butyrate (B1204436) side chains and the bis(2-chloroethyl)amino moieties, the methyl groups on the benzimidazole nitrogens, and the characteristic signals of the allyl ester group (protons on the double bond and the adjacent methylene group).

¹³C NMR: This spectrum would show signals for each unique carbon atom in the molecule, providing a carbon map. The carbonyl carbons of the ester and butanoyl groups, the aromatic carbons, and the carbons of the aliphatic chains would all resonate at characteristic chemical shifts.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) would establish proton-proton couplings, helping to trace out the spin systems within the molecule. HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, while HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the different fragments of the dimeric structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. A Certificate of Analysis for this compound confirms that its mass spectrum is consistent with its structure. cleanchemlab.com

High-resolution mass spectrometry (HRMS), often coupled with a soft ionization technique like electrospray ionization (ESI), would be used to determine the accurate mass of the molecular ion. This allows for the confirmation of the elemental composition. For this compound (as the free base, C₃₅H₄₅Cl₃N₆O₄), the expected monoisotopic mass would be approximately 718.25 g/mol .

Tandem mass spectrometry (MS/MS) experiments would be performed to induce fragmentation of the parent ion. The resulting fragmentation pattern would provide valuable structural information. Key fragmentation pathways would likely involve the cleavage of the ester linkages, loss of the chloroethyl groups, and fragmentation of the benzimidazole rings. The analysis of these fragments helps to confirm the sequence and connectivity of the different components of the dimer. Studies on related Bendamustine impurities have successfully utilized techniques like Q-TOF/MS for their characterization. oup.com

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.

IR Spectroscopy: An IR spectrum of this compound would be expected to show characteristic absorption bands for the various functional groups present. These would include:

C=O stretching vibrations for the ester carbonyl groups (typically around 1735 cm⁻¹).

C-O stretching vibrations for the ester linkages.

C=C and C=N stretching vibrations within the benzimidazole rings.

C-H stretching and bending vibrations for the aromatic and aliphatic portions of the molecule.

C-N stretching vibrations.

C-Cl stretching vibrations.

Raman Spectroscopy: Raman spectroscopy could provide complementary information, particularly for the non-polar bonds and the aromatic ring systems.

The identification of these characteristic functional groups through vibrational spectroscopy provides further confirmation of the molecular structure.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for the separation of this compound from the parent drug and other related impurities, enabling its accurate quantification (purity assessment) and isolation for further characterization.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of pharmaceutical compounds. A Certificate of Analysis for this compound indicates a chromatographic purity of >90%, determined by HPLC. cleanchemlab.com

The development of a stability-indicating HPLC method is crucial for resolving this compound from Bendamustine and other potential impurities. While a specific validated method for this dimer is not publicly detailed, methods for Bendamustine and its related substances provide a strong framework. sielc.com

Typical HPLC Method Parameters for Bendamustine Impurity Analysis

| Parameter | Description |

| Column | Reversed-phase C18 column (e.g., Primesep 200, 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or a phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). |

| Flow Rate | Typically in the range of 0.8 - 1.5 mL/min. |

| Detection | UV detection at a wavelength where Bendamustine and its impurities have significant absorbance (e.g., 230 nm or 254 nm). |

| Column Temperature | Controlled at a specific temperature (e.g., 25 °C or 30 °C) to ensure reproducibility. |

Note: These parameters are representative and would require optimization and validation for the specific analysis of this compound.

Method validation would be performed according to ICH guidelines to ensure the method is specific, linear, accurate, precise, and robust. This validated method would then be used for routine purity testing of batches of Bendamustine containing this impurity.

Preparative Chromatography for Compound Purification

To obtain a pure sample of this compound for use as a reference standard and for detailed structural elucidation, preparative HPLC is employed. This technique uses the same principles as analytical HPLC but on a larger scale to isolate and collect the compound of interest.

The process involves scaling up the analytical HPLC method to a preparative column with a larger diameter and particle size. The fractions corresponding to the elution of the dimer are collected, and the solvent is subsequently removed, typically by lyophilization, to yield the purified compound. The successful isolation of other Bendamustine impurities using preparative HPLC has been reported, demonstrating the feasibility of this approach. oup.comresearchgate.net

X-ray Crystallography for Solid-State Structure Determination

A comprehensive search of scientific literature and crystallographic databases did not yield any specific X-ray crystallography data for this compound. This suggests that while the compound is known as an impurity, its single crystal structure may not have been determined or at least not published in the public domain.

For the parent compound, Bendamustine hydrochloride, several polymorphic forms have been characterized using X-ray crystallography. For instance, the crystal structure of bendamustine hydrochloride monohydrate has been determined to be in the monoclinic space group P21/c. researchgate.net Additionally, various crystal forms of bendamustine hydrochloride have been reported in patent literature, with characteristic peaks in their X-ray powder diffraction (XRPD) patterns. google.com This information, while valuable for the parent drug, cannot be directly extrapolated to determine the solid-state structure of its dimer impurity. The addition of the second monomer unit and the allyl ester group would significantly alter the molecular packing and crystalline lattice, resulting in a unique crystallographic signature for the dimer.

Without experimental X-ray diffraction data, the precise three-dimensional arrangement of the molecules in the solid state, including intermolecular interactions and packing efficiency, remains unknown.

Chemical Stability and Degradation Pathways

Hydrolytic Stability Profiling of the Ester Linkage

The ester linkage in bendamustine (B91647) derivatives is a critical factor in their stability, particularly in aqueous environments. Hydrolysis represents a primary degradation pathway for these compounds. google.com

The rate of hydrolysis of ester linkages is highly dependent on pH. researchgate.net Generally, ester hydrolysis is catalyzed by both acidic and basic conditions. For bendamustine itself, degradation is noted in weak acid, neutral, or alkaline solutions. google.com While specific kinetic data for Bendamustine Dimer 2'-Allyl Ester is not extensively detailed in the available literature, the behavior of similar ester-containing compounds provides a strong indication of its stability profile.

Studies on other esters show a clear trend of accelerated hydrolysis with increasing pH. For instance, research on porphyrin-NHS esters demonstrated that the half-life decreases as the pH increases from 8.0 to 9.0. researchgate.net This suggests that the ester linkage in this compound would also be more labile under alkaline conditions. Conversely, acidic conditions are also known to catalyze ester hydrolysis. researchgate.net Therefore, the degradation rate of the dimer is expected to be lowest in the neutral to slightly acidic pH range and to increase significantly in both acidic and alkaline environments.

Table 1: Representative Hydrolytic Stability of Ester Compounds at Various pH Values This table illustrates the general principle of pH influence on ester hydrolysis half-life, based on data for analogous compounds.

| pH | Half-life (t½) | Degradation Rate |

| 8.0 | 210 min | Slower |

| 8.5 | 180 min | Moderate |

| 9.0 | 125 min | Faster |

| Source: Adapted from studies on porphyrin-NHS esters. researchgate.net |

The hydrolysis of this compound involves the cleavage of its ester bond. This process is expected to yield two primary products: the bendamustine dimer containing a carboxylic acid group, and allyl alcohol.

Further degradation can occur, particularly involving the nitrogen mustard moiety. The primary degradation product of bendamustine in the presence of water is monohydroxybendamustine (HP-1), formed through the hydrolysis of a chloroethyl side chain. google.com It is plausible that the dimer would undergo a similar reaction, leading to the formation of mono- and di-hydroxy derivatives of the bendamustine dimer. A German study from 1987 also investigated the hydrolysis products of bendamustine, confirming the susceptibility of the molecule to hydrolysis. nih.gov

Table 2: Expected Hydrolysis Products of this compound

| Initial Compound | Bond Cleaved | Primary Products |

| This compound | Ester Linkage | Bendamustine Dimer Carboxylic Acid, Allyl Alcohol |

| Bendamustine Moiety | C-Cl bond (on side chain) | Monohydroxy and Dihydroxy derivatives |

| Source: Inferred from bendamustine degradation pathways. google.com |

Stability of the Nitrogen Mustard Moiety in Dimeric Forms

The nitrogen mustard group is the pharmacologically active part of bendamustine, responsible for its alkylating properties. nih.govnih.gov The stability of this moiety is crucial for its biological function. In aqueous solutions, the bis-2-chloroethylamino group is known to be unstable and undergoes hydrolysis. google.com

Studies on bendamustine have shown that the hydrolysis of the nitrogen mustard can be retarded in the presence of plasma proteins. nih.gov While specific data on the dimer is limited, the fundamental reactivity of the nitrogen mustard group is expected to be retained. This group can form reactive electrophilic intermediates that can alkylate biological macromolecules. nih.gov The formation of the dimer could potentially influence the rate of this hydrolysis, but it is unlikely to prevent it. The integrity of the nitrogen mustard function is a key aspect of the chemical profile of any bendamustine-related compound. epa.gov

Thermal and Photochemical Degradation Studies

Bendamustine hydrochloride has been subjected to forced degradation studies under various stress conditions, including thermal and photolytic stress, to identify potential degradants. nih.gov These studies are essential for establishing stability-indicating analytical methods.

For this compound, thermal stress is expected to accelerate degradation. Studies on similar chemical structures, such as poly(allyl methacrylate), show that thermal degradation can occur in stages, initially involving the fragmentation of the pendant allyl groups, followed by main chain scission at higher temperatures. researchgate.net This suggests that the allyl ester portion of the dimer could be susceptible to thermal fragmentation.

Photochemical degradation is another important pathway. The rate and products of photodegradation can be influenced by factors like pH. nih.gov Exposure to light could potentially lead to the formation of various degradation products, and specific studies would be required to characterize these pathways for the dimer.

Mechanistic Investigation of Dimer Dissociation and Rearrangements

The formation of dimeric impurities can result from intermolecular reactions. One proposed mechanism for a related deschloro dimer of bendamustine involves hydrolysis of the parent drug followed by intermolecular esterification. nih.gov

The dissociation of this compound would primarily occur via the hydrolysis of the ester linkage, as discussed previously. Beyond simple dissociation, rearrangements are also possible. The complex structure of the dimer, featuring multiple reactive sites, could potentially lead to intramolecular cyclizations or other rearrangements under specific conditions, although such pathways have not been explicitly documented for this specific compound in the reviewed literature. The investigation of such mechanisms is critical for a complete understanding of the compound's stability profile.

Molecular and Biochemical Interaction Mechanisms in Vitro/in Silico

Molecular Docking and Binding Affinity Predictions with Biological Targets

Computational methods, particularly molecular docking, are instrumental in predicting how Bendamustine (B91647) Dimer 2'-Allyl Ester or its parent compound, bendamustine, situates itself within biological targets to exert its effects.

As a derivative of a potent alkylating agent, the primary mode of action for Bendamustine Dimer 2'-Allyl Ester is presumed to be its interaction with DNA. nih.gov The core mechanism, inherited from the bendamustine structure, involves the alkylation of DNA bases, which disrupts DNA replication and transcription, ultimately leading to cell death. nih.gov

Molecular docking simulations performed on the parent compound, bendamustine, show that it binds within the minor groove of the DNA helix. nih.gov The interaction is stabilized by the formation of intermolecular hydrogen bonds between the nitrogen and oxygen atoms of the drug and guanine (B1146940) (G) bases. nih.gov The key cytotoxic event is the covalent binding of the alkylating group to the N7 position of guanine. nih.govnih.govnih.gov This alkylation creates a positive charge on the purine's imidazole (B134444) ring, which can lead to downstream effects such as destabilization of the DNA strand, mispairing with thymine (B56734) instead of cytosine, or the opening of the imidazole ring. nih.govnih.gov

The dimer structure, featuring two complete bendamustine-like frameworks linked together, possesses two independent nitrogen mustard groups. This structural characteristic suggests a capacity for creating more complex DNA lesions, including both intra- and inter-strand crosslinks, which are particularly challenging for cellular repair mechanisms.

Table 1: Predicted DNA Interaction Sites for Bendamustine Moiety

| Active Site in Compound Structure | Biological Target | Type of Interaction | Reference |

|---|---|---|---|

| Chloroethyl Alkylating Groups | N7 atom of Guanine base | Covalent Bonding (Alkylation) | nih.govnih.gov |

| Benzimidazole (B57391) Ring Nitrogen | Guanine base | Hydrogen Bonding | nih.gov |

| Butyric Acid Side Chain Oxygen | Guanine base | Hydrogen Bonding | nih.gov |

While DNA is the primary target, the reactive electrophilic nature of the chloroethyl groups means that this compound can potentially alkylate other biological nucleophiles, including those found in proteins and enzymes. nih.gov Nucleophilic amino acid residues such as cysteine, histidine, and lysine (B10760008) could be targets, potentially leading to the formation of DNA-protein crosslinks or direct inhibition of enzyme function. nih.gov

Furthermore, studies on various bendamustine esters have shown that plasma proteins can influence the stability of the compound. nih.gov This suggests that interactions with proteins like albumin may occur, potentially sequestering the molecule and affecting its availability and hydrolysis rate. nih.gov

Spectroscopic Investigations of Compound-Biomolecule Complexes (e.g., SERS, UV-Vis)

Spectroscopic techniques provide experimental evidence of the interactions predicted by computational models. Studies on the parent compound, bendamustine, interacting with calf thymus DNA (ctDNA) using Ultraviolet-Visible (UV-Vis) spectroscopy and Surface-Enhanced Raman Spectroscopy (SERS) have detailed the binding events. nih.govnih.gov

UV-Vis absorption spectroscopy of bendamustine shows characteristic peaks at 232 nm, 262 nm, and 336 nm. nih.gov Upon addition of ctDNA, the peaks at 232 nm and 262 nm exhibit a hyperchromic effect (increased absorbance), with the 262 nm peak also showing a slight blue shift. nih.gov This hyperchromism, without significant shifts, is typically indicative of groove binding and electrostatic interactions with the DNA backbone. nih.gov

SERS analysis provides more specific details about the binding sites. Changes in the Raman peaks corresponding to the DNA sugar-phosphate backbone confirm an external binding mode. nih.gov Crucially, shifts and intensity changes in the peaks associated with guanine bases strongly support the N7 position as the primary covalent binding site. nih.govnih.gov While these studies were conducted on bendamustine, similar spectroscopic signatures would be expected for the dimer ester, reflecting the conserved pharmacophore.

Table 2: Spectroscopic Changes Observed in Bendamustine-DNA Interaction

| Technique | Observation | Interpretation | Reference |

|---|---|---|---|

| UV-Vis | Hyperchromic effect at 232 nm and 262 nm | Indicates interaction and groove binding | nih.gov |

| UV-Vis | Blue shift (~2 nm) at 262 nm peak | Suggests binding to the DNA molecule | nih.gov |

| SERS | Changes in Raman peaks at 802 cm⁻¹ (deoxyribose) and 1069 cm⁻¹ (phosphate) | Confirms external binding to the sugar-phosphate backbone | nih.gov |

| SERS | Alterations in guanine-related peaks | Identifies the N7 atom of guanine as the primary covalent binding site | nih.govnih.gov |

Computational Modeling of Reaction Pathways with Biological Nucleophiles

The alkylation reaction of nitrogen mustards like bendamustine proceeds through a well-understood pathway that can be modeled computationally. The mechanism begins with an intramolecular cyclization, where the nitrogen atom attacks the terminal carbon of one of the chloroethyl side chains, displacing the chloride ion. This forms a highly strained and extremely reactive aziridinium (B1262131) (ethyleneiminium) ion intermediate.

This electrophilic aziridinium ion is then susceptible to attack by a strong biological nucleophile. In the context of DNA, the most frequent target is the N7 atom of guanine. nih.govnih.gov The nucleophilic attack opens the aziridinium ring and results in the formation of a stable, covalent mono-adduct. Since the molecule is bifunctional, the second chloroethyl arm can undergo the same process, leading to a second alkylation event that can result in an intra- or inter-strand crosslink. nih.gov Computational models for this compound would follow this same fundamental pathway, complicated by the presence of two such alkylating systems within the same molecule.

Enzymatic Cleavage of the Allyl Ester Linkage in Model Systems (e.g., Esterase Activity in vitro)

The "2'-Allyl Ester" portion of the dimer's name indicates a key metabolic liability: the ester linkage. Ester groups are readily hydrolyzed by esterase enzymes present in plasma and tissues. nih.gov Studies on a range of neutral and basic esters of bendamustine have confirmed their susceptibility to enzymatic cleavage. nih.gov

This hydrolysis is rapid for certain ester derivatives, with half-lives of less than 5 minutes in the presence of plasma proteins. nih.gov The research indicates that unspecific cholinesterases are likely involved in this rapid ester cleavage. nih.gov The stability of the ester bond is highly dependent on its chemical structure. For instance, methyl and ethyl esters of bendamustine are considerably more stable than certain amino-ethyl esters. nih.gov

Therefore, it is highly probable that the allyl ester linkage in this compound is a substrate for plasma and liver esterases. This enzymatic cleavage would release the bendamustine dimer core structure and allyl alcohol. The rate of this cleavage is a critical parameter, as it would dictate the activation and clearance of the prodrug form, should the ester be designed for that purpose. The significantly lower enzymatic activity and protein content in murine plasma compared to human plasma suggest that stability, and thus biological activity, could vary significantly between species. nih.gov

Structure Activity Relationship Sar Studies and Computational Analysis

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Activity

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. nih.govresearchgate.net These models are instrumental in predicting the activity of new molecules and optimizing lead compounds in drug discovery.

While specific QSAR studies on Bendamustine (B91647) Dimer 2'-Allyl Ester are not documented, QSAR analyses of other aromatic nitrogen mustards have established correlations between certain structural features and biological activity. nih.gov For nitrogen mustards, key descriptors often include:

Lipophilicity (logP): This descriptor influences the molecule's ability to cross cell membranes. The dimerization and addition of an allyl ester group in Bendamustine Dimer 2'-Allyl Ester would significantly increase its lipophilicity compared to the parent drug, bendamustine.

Electronic Parameters (e.g., Hammett constants): These parameters describe the electron-donating or withdrawing nature of substituents, which can affect the reactivity of the nitrogen mustard moiety.

Steric Parameters (e.g., Taft steric parameters, molecular weight): The size and shape of the molecule are critical for its interaction with biological targets. The dimeric structure dramatically increases the steric bulk compared to bendamustine.

A hypothetical QSAR study on a series of bendamustine dimers could involve the correlation of these descriptors with their cytotoxic effects on cancer cell lines. It is plausible that the increased size and lipophilicity of the dimer could alter its mechanism of action or its interaction with DNA. nih.govnih.gov

| Descriptor Category | Specific Descriptor | Expected Impact on this compound |

| Lipophilicity | logP | Increased compared to bendamustine |

| Electronic | pKa of the benzimidazole (B57391) nitrogen | Potentially altered due to dimerization |

| Steric | Molecular Weight | Significantly increased |

| Topological | Branching Index | Increased complexity |

Computational Chemistry Approaches for Molecular Properties and Reactivity

Computational chemistry provides powerful tools to investigate the properties of molecules at an atomic level, offering insights that are often difficult to obtain through experimental methods alone.

Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of molecules. DFT calculations could be employed to determine several key properties of this compound:

Optimized Geometry: Determining the most stable 3D conformation of the molecule.

Distribution of Electron Density: Identifying electron-rich and electron-poor regions, which is crucial for predicting sites of reactivity. The nitrogen mustard pharmacophore is the primary site of alkylating activity.

Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are related to the molecule's ability to donate and accept electrons, respectively, and thus its reactivity.

Reaction Energetics: Calculating the energy barriers for key reactions, such as the formation of the aziridinium (B1262131) ion, which is the reactive intermediate responsible for DNA alkylation. researchgate.net

For this compound, DFT calculations would be valuable in understanding how the dimerization and the allyl ester group influence the reactivity of the two nitrogen mustard moieties.

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a detailed view of their dynamic behavior. physchemres.org MD simulations of this compound could be used to:

Explore Conformational Space: The dimer is a large and flexible molecule. MD simulations can reveal its preferred conformations in different environments, such as in aqueous solution or when interacting with DNA.

Analyze Ligand-Target Interactions: MD simulations can model the binding of the dimer to DNA, showing how it forms cross-links and the stability of these interactions. Studies on bendamustine have shown its interaction with the minor groove of DNA. nih.govnih.gov The dimer's larger size might lead to different binding modes or the ability to span longer DNA segments.

A typical MD simulation would involve placing the dimer in a simulated box of water molecules and ions, and then solving Newton's equations of motion for every atom in the system over a period of nanoseconds.

For very large systems, such as the interaction of the dimer with a significant portion of a DNA strand, full quantum mechanical calculations are computationally expensive. In these cases, Molecular Mechanics (MM) force fields, which use classical physics to model molecular interactions, are employed.

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a compromise by treating the most chemically important part of the system (e.g., the reacting nitrogen mustard groups) with a high-level QM method, while the rest of the system (e.g., the DNA and solvent) is treated with a more efficient MM method. This approach would be ideal for studying the mechanism of DNA alkylation by this compound in its biological context.

Comparative Analysis of this compound with Parent Compound and Analogues

A comparative analysis highlights the key structural differences between this compound and its parent compound, bendamustine, and how these differences might translate into altered biological activity. nih.gov

| Feature | Bendamustine | This compound | Potential Implication for Activity |

| Molecular Weight | 358.26 g/mol | ~720 g/mol | Altered diffusion and transport properties |

| Number of Alkylating Arms | 2 | 4 (two nitrogen mustard groups) | Potential for more extensive DNA cross-linking |

| Key Functional Groups | Carboxylic acid | Ester linkage, allyl group | Increased lipophilicity, potential for different metabolic pathways |

| Overall Structure | Monomer | Dimer | Significantly different steric profile affecting target binding |

The dimerization effectively doubles the number of potential alkylating sites within one molecule, which could lead to more complex and perhaps more robust DNA cross-linking. However, the significantly larger size of the dimer might also hinder its ability to reach its target within the cell nucleus. The replacement of a carboxylic acid with an allyl ester also removes a potential site for hydrogen bonding and alters the molecule's solubility and metabolic profile. The active metabolites of bendamustine, such as γ-hydroxybendamustine and N-desmethyl-bendamustine, are formed via CYP1A2 oxidation, and it is conceivable that the dimer could undergo similar metabolic transformations. nih.govnih.gov

Fragment-Based Approaches in SAR Elucidation

The exploration of Structure-Activity Relationships (SAR) is a cornerstone of medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For complex molecules like Bendamustine and its derivatives, including the "this compound," fragment-based approaches offer a powerful strategy to dissect these relationships at a granular level. While specific fragment-based studies on this compound are not extensively documented in publicly available literature, the principles of this methodology can be applied to understand its potential interactions and guide the design of novel analogues.

Fragment-based drug discovery (FBDD) involves identifying small, low-molecular-weight compounds (fragments) that bind weakly to a biological target. pharmaffiliates.comgoogle.com These initial hits serve as starting points for building larger, more potent molecules through strategies like fragment growing, linking, or merging. pharmaffiliates.comnih.gov This approach allows for a more efficient exploration of chemical space and can lead to compounds with improved physicochemical and pharmacokinetic properties. google.com

In the context of this compound, a fragment-based approach would involve dissecting the molecule into its key structural motifs. The core structure of this dimer is composed of two Bendamustine units linked together, with one of them featuring a 2'-allyl ester modification. The primary fragments for analysis would therefore include the benzimidazole ring, the bis(2-chloroethyl)amino group (the nitrogen mustard moiety), the butyric acid linker, and the allyl group.

Detailed Research Findings

Research on Bendamustine itself has established that its alkylating activity, residing in the mechlorethamine (B1211372) (nitrogen mustard) group, is crucial for its mechanism of action, which involves creating crosslinks in DNA. theoncologynurse.commdpi.com The benzimidazole ring is also thought to contribute to its unique activity profile, potentially acting as a purine (B94841) analogue. theoncologynurse.com

A hypothetical fragment-based SAR study on this compound would likely proceed in the following stages:

Fragment Library Design: A library of small molecules representing the key fragments of the dimer would be assembled.

Biophysical Screening: Techniques such as Surface Plasmon Resonance (SPR), Nuclear Magnetic Resonance (NMR) spectroscopy, or X-ray crystallography would be used to screen these fragments against the relevant biological target (e.g., DNA or specific enzymes involved in DNA repair).

Hit Validation and Characterization: Fragments that show binding would be validated, and their binding affinity and mode of interaction would be characterized.

Structure-Guided Growth: Based on the structural information of the fragment-target complex, the fragments would be elaborated by adding chemical moieties to enhance binding affinity and selectivity. For example, modifications to the allyl group could be explored to understand its contribution to binding or potential for metabolic transformation.

Interactive Data Table: Hypothetical Fragment-Based SAR Insights

The following interactive table outlines potential fragments of this compound and the hypothetical focus of their SAR elucidation.

| Fragment | Key Structural Feature | Potential Role in Activity | SAR Exploration Focus |

| Benzimidazole Core | Heterocyclic aromatic ring system | DNA intercalation, purine analogue mimicry | Modifications to the ring system to enhance binding affinity and selectivity. |

| Nitrogen Mustard | Bis(2-chloroethyl)amino group | DNA alkylation and cross-linking | Alterations to the chloroethyl groups to modulate reactivity and cytotoxicity. |

| Butyric Acid Linker | Aliphatic chain | Spatial orientation of the pharmacophores | Varying the length and rigidity of the linker to optimize interaction with the target. |

| Allyl Ester Group | C=C double bond and ester linkage | Metabolic stability, potential for novel interactions | Saturation of the double bond, replacement with other functional groups to probe steric and electronic effects. |

| Dimer Linkage | Ester bond connecting the two monomers | Overall molecular size and shape, potential for simultaneous binding to multiple sites | Investigating different linker chemistries to control the distance and orientation between the two Bendamustine units. |

By systematically studying these fragments, researchers could build a comprehensive SAR model for this compound. This model would be invaluable for predicting the activity of related compounds and for the rational design of new derivatives with potentially enhanced therapeutic properties or reduced impurities. The integration of computational analysis, such as molecular docking and dynamics simulations, would further refine the understanding of the molecular interactions at play. manchester.ac.uk

Prodrug Design and Chemical Modification Strategies

Design Principles for Ester-Based Prodrugs to Influence Chemical Characteristics (e.g., Chemical Stability, Targeted Release)

The design of prodrugs, which are inactive precursors converted into active drugs within the body, is a key strategy in medicinal chemistry to overcome pharmaceutical challenges. Ester-based prodrugs are particularly prevalent, designed to favorably alter the physicochemical properties of a parent drug. The primary rationale is to mask polar functional groups, such as carboxylic acids and alcohols, with a more lipophilic ester moiety. researchgate.netnih.gov This modification can significantly enhance a drug's ability to permeate cellular membranes via passive diffusion. scirp.org

A core principle of ester prodrug design is to achieve a delicate balance between chemical stability and controlled release. An ideal ester prodrug must be stable enough to withstand degradation in the gastrointestinal tract and during absorption but susceptible to cleavage by endogenous enzymes, such as esterases, in the plasma or target tissues to release the active drug. researchgate.netscirp.org This enzymatic hydrolysis is a cornerstone of targeted release, allowing the active compound to be liberated preferentially at its site of action, which can maximize efficacy and minimize systemic toxicity. scirp.org

Table 1: Key Design Principles for Ester-Based Prodrugs

| Principle | Chemical Rationale | Desired Outcome |

|---|---|---|

| Increased Lipophilicity | Masking of polar groups (e.g., -COOH, -OH) with an ester moiety. | Enhanced membrane permeability and absorption. researchgate.netnih.gov |

| Chemical Stability | Selection of an ester group that is stable at different pH values (e.g., in the stomach). | Prevention of premature degradation before reaching the target site. researchgate.netnih.gov |

| Targeted Release | Susceptibility to cleavage by specific enzymes (esterases) that are abundant in target tissues or plasma. | Site-specific release of the active drug, reducing off-target toxicity. scirp.org |

| Controlled Release | Modulating the steric and electronic properties of the ester to control the rate of enzymatic hydrolysis. | Sustained therapeutic effect and potentially reduced dosing frequency. acsgcipr.org |

| Improved Solubility | Introduction of specific ester-linked promoieties (e.g., amino acids, phosphates) to increase aqueous solubility. | Suitability for various formulations and administration routes. nih.gov |

Chemical Rationale for Allyl Ester as a Prodrug Moiety

The use of an allyl ester as a prodrug moiety is rooted in its unique deprotection chemistry. Unlike simple alkyl esters that are primarily cleaved by enzymatic or general acid/base hydrolysis, the allyl group offers a distinct and highly selective removal mechanism. acsgcipr.orgorganic-chemistry.org Allyl esters are generally stable under mild acidic and basic conditions, which makes them robust during formulation and absorption. organic-chemistry.orgorganic-chemistry.org

The key chemical advantage lies in their cleavage under very mild conditions using transition metal catalysts, most commonly palladium(0) complexes like tetrakis(triphenylphosphine)palladium(0). acsgcipr.orgorganic-chemistry.orggoogle.com The mechanism involves the formation of a π-allyl palladium complex, which is then cleaved by a nucleophilic scavenger. acsgcipr.org This process is chemoselective, meaning it can be performed without affecting other sensitive functional groups within a complex molecule. researchgate.netacsgcipr.org This level of selective deprotection is highly valuable in the synthesis and activation of complex pharmaceuticals that would not survive the harsher conditions required for hydrolyzing other types of esters. acsgcipr.org This strategy allows for the design of prodrugs that can be activated under specific, externally controlled conditions, or in environments where specific catalytic species are present.

Synthesis of Novel Bendamustine (B91647) Dimer Derivatives with Varied Ester or Linker Structures

Bendamustine Dimer 2'-Allyl Ester is identified as a potential impurity that can arise during the synthesis of bendamustine hydrochloride. nih.govscilit.com Its formation is indicative of intermolecular reactions occurring under certain synthesis conditions. The structure suggests a dimer formed via an ester linkage between the carboxylic acid group of one bendamustine molecule and a hydroxyl group on a second bendamustine moiety, with one of the dimer's terminal carboxylic acids being protected as an allyl ester. google.com

The synthesis of related bendamustine dimers, such as the bendamustine deschloro dimer, has been described and proceeds through intermolecular esterification. nih.govorganic-chemistry.org A plausible synthetic pathway for this compound involves the coupling of two key intermediates. This could occur via a Steglish esterification, where one bendamustine derivative with a free carboxylic acid group reacts with a bendamustine derivative containing a free hydroxyl group, facilitated by a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). nih.gov The presence of the terminal allyl ester suggests that one of the starting bendamustine precursors was likely an allyl ester derivative itself.

The development of novel derivatives could involve strategically varying the ester group or the linker. For example, replacing the allyl ester with other esters (e.g., methyl, ethyl, benzyl) would alter the lipophilicity and cleavage characteristics of the dimer. Furthermore, introducing different linker structures between the two bendamustine units, instead of a direct ester bond, could create molecules with tailored spacing and flexibility. Research into other impurities like Bendamustine Trihydroxyethyl Dimer Impurity further indicates that various dimer structures can be formed through side reactions involving different hydroxylated species. researchgate.net

Table 2: Chemical Data for this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | Allyl 4-(5-((2-((4-(5-(bis(2-chloroethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoyl)oxy)ethyl)(2-chloroethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate | google.comnih.gov |

| Molecular Formula | C₃₅H₄₅Cl₃N₆O₄ | organic-chemistry.orggoogle.com |

| Molecular Weight | 720.13 g/mol | organic-chemistry.org |

| Status | An impurity of Bendamustine. | nih.govscilit.com |

Development of Bioconjugates from a Purely Chemical Design Perspective

From a chemical design perspective, the development of bioconjugates using a nitrogen mustard scaffold like bendamustine is a strategy to enhance therapeutic selectivity and overcome drug resistance. nih.govnih.gov The core principle is to covalently link the cytotoxic agent to a carrier molecule that can target specific cells or tissues. biointerfaceresearch.com

Several chemical strategies can be employed:

Utilizing the Carboxylic Acid Group: The butyric acid side chain of bendamustine provides a convenient chemical handle for conjugation. medkoo.com It can be activated and coupled to amino groups on targeting moieties (e.g., peptides, antibodies, or polymers) to form stable amide bonds. This is a common strategy for creating peptide-drug conjugates. biointerfaceresearch.com

Modifying the Nitrogen Mustard: While more complex, modifications can be made to the bis(2-chloroethyl)amino group to create less reactive precursors that are activated only upon reaching the target site. This is a central concept in developing hypoxia-activated prodrugs or enzyme-cleavable conjugates. biointerfaceresearch.comresearchgate.net

Hybrid Molecule Design: Another approach is to synthesize hybrid molecules where the bendamustine structure is integrated with another pharmacophore. nih.gov For instance, conjugating bendamustine to a steroid could leverage steroid receptors that are overexpressed in certain cancers, thereby concentrating the alkylating agent in target cells. biointerfaceresearch.com

Future Research Directions and Unexplored Academic Avenues

Exploration of Alternative Dimerization Chemistries

The formation of Bendamustine (B91647) Dimer 2'-Allyl Ester likely occurs through intermolecular reactions involving the parent drug, possibly through esterification between a hydrolyzed Bendamustine molecule and another Bendamustine molecule. nih.gov Future research should systematically explore alternative and more controlled dimerization chemistries to synthesize this and related analogues for use as analytical standards and for further biological investigation.

One promising avenue is the use of modern coupling reactions that offer high selectivity and efficiency. For instance, a patent for a Bendamustine hydrochloride dimer describes using a condensing agent like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and a catalyst to react Bendamustine with its monohydroxy derivative. google.com Expanding on this, strategies such as copper-catalyzed azide-alkyne cycloaddition (click chemistry) or palladium-catalyzed cross-coupling reactions (e.g., Heck, Suzuki) could be investigated. These methods, while not traditionally used for this specific dimerization, offer modularity and could be adapted to link two modified Bendamustine precursor molecules with high precision. nih.gov Research could focus on synthesizing Bendamustine monomers with appropriate functional handles (e.g., an alkyne and an azide) to facilitate a click chemistry-based dimerization, providing a clean and high-yield pathway to novel dimeric structures.

Table 1: Potential Alternative Dimerization Strategies

| Dimerization Strategy | Key Reagents/Catalysts | Potential Advantages for Bendamustine Analogues |

|---|---|---|

| Carbodiimide-Mediated Coupling | EDCI, Dicyclohexylcarbodiimide (B1669883) (DCC), N,N-Dimethylaminopyridine (DMAP) | Direct formation of ester linkage, well-established for peptide and ester synthesis. google.comsemanticscholar.org |

| Click Chemistry (CuAAC) | Copper(I) catalyst, Azide- and Alkyne-functionalized monomers | High efficiency, bio-orthogonal, mild reaction conditions, creates a stable triazole linker. |

| Glaser-Type Coupling | Copper(I) salts (e.g., CuCl) | Forms a C-C bond between terminal alkynes, useful for creating specific linker geometries. nih.gov |

| Williamson Ether Synthesis | Dihaloalkane linker, Base | Creates flexible ether linkages of varying lengths between two hydroxy-functionalized monomers. nih.gov |

Advanced Computational Predictions for Novel Analogues

Computational chemistry offers powerful tools to predict the properties of novel analogues of Bendamustine Dimer 2'-Allyl Ester before their synthesis. acs.org Future research should leverage these methods to design new dimeric structures with potentially interesting physicochemical or biological properties. In silico tools can be broadly categorized as ligand-based and structure-based approaches. acs.orgnih.gov

Ligand-based methods, such as Quantitative Structure-Activity Relationship (QSAR) studies, can be employed if a series of related dimers are synthesized and tested. nih.govemanresearch.org By correlating structural features with observed properties (e.g., stability, receptor affinity), predictive models can be built. emanresearch.org More immediately applicable are structure-based methods like molecular docking and molecular dynamics (MD) simulations. nih.gov These can predict how novel analogues might interact with biological targets, such as DNA or metabolic enzymes like Cytochrome P450 (CYP). acs.orgnih.gov For example, computational models can predict sites of metabolism (SoMs) on a new analogue, helping to forecast its metabolic fate. nih.gov Generative Artificial Intelligence (AI) is also an emerging tool that can optimize chemical reactions and predict conditions for maximum yield and minimal waste, which could be applied to the synthesis of new analogues. ispe.orgpharmaceutical-technology.com

Table 2: Computational Methods for Analogue Design and Prediction

| Computational Method | Application for Bendamustine Analogues | Predicted Properties |

|---|---|---|

| Molecular Docking | Simulate binding of novel dimers to target proteins (e.g., DNA, enzymes). nih.gov | Binding affinity, interaction patterns, potential for biological activity. |

| Molecular Dynamics (MD) | Simulate the dynamic behavior of the analogue in a biological environment. nih.gov | Conformational stability, flexibility, solvent interactions. |

| DFT/Quantum Mechanics | Calculate electronic properties and reaction energetics. nih.gov | Chemical reactivity, metabolic stability, spectroscopic properties. |

| ADMET Prediction | Use machine learning and rule-based models to forecast pharmacokinetic properties. nih.govemanresearch.org | Absorption, distribution, metabolism, excretion, and toxicity profiles. |

| Generative AI | Utilize AI algorithms to design novel structures and synthetic routes. ispe.orgpharmaceutical-technology.com | Optimized reaction conditions, reduced waste, novel chemical scaffolds. |

Development of Ultrasensitive Analytical Methods for Trace Analysis

As this compound is an impurity, its detection and quantification at trace levels are paramount for pharmaceutical quality control. chromatographyonline.com Such impurities are often considered potential genotoxic impurities (GTIs), which must be monitored at parts-per-million (ppm) or even lower levels. chromatographyonline.comnih.gov The development of ultrasensitive analytical methods is therefore a critical area of research.

Current methods for analyzing Bendamustine and its related substances often rely on High-Performance Liquid Chromatography (HPLC) with UV detection. sielc.commedwinpublishers.com While effective for bulk analysis, these methods may lack the sensitivity needed for trace GTI analysis. researchgate.net Future research should focus on developing and validating methods using mass spectrometry (MS) detectors, which offer superior sensitivity and selectivity. chromatographyonline.com Techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are ideally suited for this purpose. nih.gov A highly sensitive LC-MS/MS method has been developed for Bendamustine and its active metabolite, reaching a limit of quantification in the sub-ng/mL range, demonstrating the potential for trace analysis. nih.gov Further work could involve optimizing sample preparation (e.g., solid-phase extraction), using advanced chromatography columns, and employing high-resolution mass spectrometry (HRMS) to unambiguously identify and quantify this and other trace-level dimeric impurities. chromatographyonline.comnih.gov

Table 3: Comparison of Analytical Techniques for Trace Analysis

| Analytical Technique | Typical Limit of Quantification (LOQ) | Selectivity & Specificity | Suitability for Bendamustine Dimer |

|---|---|---|---|

| HPLC-UV | ~0.1-0.3 µg/mL medwinpublishers.comnih.gov | Moderate; relies on chromatographic separation. | Suitable for process control, may lack sensitivity for genotoxic limits. |

| GC-MS | Sub-ppm levels chromatographyonline.com | High; requires derivatization for non-volatile analytes. | Less suitable due to the low volatility and thermal lability of the dimer. |

| LC-MS | ng/mL to pg/mL chromatographyonline.comnih.gov | High; mass-to-charge ratio provides specificity. | Well-suited for identifying known impurities. |

| LC-MS/MS | Sub-ng/mL to pg/mL nih.gov | Very High; fragmentation pattern provides structural confirmation. | Ideal for quantification at trace levels required for GTI control. nih.gov |

Investigation of Non-Canonical Molecular Interactions

The primary mechanism of Bendamustine involves DNA alkylation. drugbank.comnih.gov However, its unique structure, which combines a nitrogen mustard group with a purine-like benzimidazole (B57391) ring, suggests the possibility of other, non-canonical molecular interactions. nih.govresearchgate.net Bendamustine itself is known to activate the cGAS-STING pathway, an innate immune signaling cascade that detects cytosolic DNA, thereby linking DNA damage to an immune response. nih.gov

Future research should investigate whether this compound, with its duplicated benzimidazole structure and different steric profile, retains, alters, or loses these interaction capabilities. Studies could explore its ability to intercalate into DNA, bind to other proteins involved in DNA repair or cell cycle regulation, or modulate immune signaling pathways. For example, experiments could assess whether the dimer can activate the cGAS-STING pathway or interact with nucleoside transporters, a property linked to Bendamustine's purine-like character. nih.govplos.org Understanding these interactions could reveal novel biological activities or mechanisms of toxicity for this class of dimeric compounds.

Green Chemistry Approaches to Synthesis of Bendamustine Derivatives

Pharmaceutical synthesis is often associated with significant environmental impact due to the use of hazardous solvents and reagents and the generation of waste. pfizer.com The principles of green chemistry aim to mitigate this by designing more sustainable chemical processes. ispe.orgnews-medical.net Future academic work should focus on developing green synthetic routes for Bendamustine derivatives, including dimers like the 2'-Allyl Ester.

Key areas for exploration include the use of safer, renewable solvents instead of traditional organic solvents. pharmaceutical-technology.com Water or other environmentally benign solvents could be investigated. ispe.org Another core principle is the use of catalysis to replace stoichiometric reagents, which improves atom economy and reduces waste. pharmaceutical-technology.comnews-medical.net Biocatalysis, using enzymes to perform specific chemical transformations, represents a particularly attractive green alternative. ispe.org Furthermore, adopting continuous flow synthesis instead of traditional batch processing can enhance safety, improve efficiency, and minimize waste generation. ispe.orgpfizer.com Applying these principles to the multi-step synthesis of Bendamustine analogues could significantly reduce the environmental footprint of their production for research and analytical purposes. nih.gov

Table 4: Application of Green Chemistry Principles to Bendamustine Derivative Synthesis

| Green Chemistry Principle | Traditional Approach | Potential Green Alternative |

|---|---|---|

| Solvent Use | Use of chlorinated solvents or DMF. google.com | Replacement with water, ethanol, or supercritical CO₂. pharmaceutical-technology.com |

| Catalysis | Stoichiometric amounts of condensing agents. google.com | Use of recyclable catalysts (e.g., solid-supported catalysts) or biocatalysts (enzymes). ispe.orgpharmaceutical-technology.com |

| Atom Economy | Multi-step synthesis with protecting groups. researchgate.net | Development of one-pot or tandem reactions to reduce steps and improve atom economy. nih.gov |

| Process Technology | Batch processing in large reactors. | Continuous flow synthesis for better control, safety, and reduced waste. ispe.org |

| Energy Efficiency | Reactions requiring high heat. justia.com | Use of catalysts that enable reactions at ambient temperature and pressure. news-medical.net |

Q & A

Q. Characterization methods :

- NMR spectroscopy (¹H, ¹³C) confirms ester linkage and allyl group presence .

- Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .

- X-ray powder diffraction (XRPD) assesses crystallinity and polymorphic forms .

Basic: What synthetic routes are employed to prepare this compound?

The compound is typically synthesized via:

- Esterification : Reaction of Bendamustine intermediates with allyl alcohol using catalysts like sulfuric acid or palladium-based systems. Optimal conditions involve temperatures of 100–150°C and reaction times of several hours .

- Protection/Deprotection Strategies : Allyl esters are introduced to protect carboxylic acid groups during synthesis. Deprotection may involve Pd-catalyzed allyl scavengers (e.g., sulfinic salts) to avoid side reactions .

Advanced: How can researchers mitigate dimerization and impurity formation during synthesis?

Dimerization is a common challenge due to reactive intermediates. Strategies include:

- Temperature Control : Lower reaction temperatures (e.g., -15°C) suppress thermal decomposition pathways .

- Scavenger Screening : Sulfinic salts in solvent mixtures (e.g., THF/water) selectively remove allyl groups without degrading the core structure .

- Chromatographic Purification : Reverse-phase HPLC isolates the dimer from monomers and oligomers, with purity monitored via UV/Vis or MS .

Advanced: What analytical methods resolve contradictions in stability data for this compound?

Discrepancies in stability studies often arise from:

- Solvent Effects : Hydrolytic degradation rates vary in aqueous vs. organic solvents. Accelerated stability testing in buffered solutions (pH 1–9) identifies degradation hotspots .

- Thermal Analysis : Differential scanning calorimetry (DSC) detects phase transitions, while TGA monitors weight loss under controlled heating .

- Impurity Profiling : LC-MS/MS distinguishes degradation products (e.g., dechlorinated dimers) from synthetic byproducts .

Basic: How is this compound used in analytical method validation?

As a regulatory impurity, it serves as a reference standard for:

- Forced Degradation Studies : Exposing Bendamustine to heat, light, or acidic/basic conditions to simulate degradation pathways .

- QC Calibration : Establishing HPLC retention times and MS/MS transitions for batch consistency .

- Limit Tests : Validating detection thresholds (e.g., 0.1% w/w) per ICH Q3A guidelines .

Advanced: What mechanistic insights explain the biological activity of Bendamustine derivatives?

While this compound itself is not pharmacologically active, its parent drug acts via:

- DNA Alkylation : Bis(2-chloroethyl) groups crosslink DNA strands, disrupting replication.

- Metabolic Activation : Ester hydrolysis in vivo releases active Bendamustine species. Kinetic studies using liver microsomes quantify hydrolysis rates .

- Apoptosis Induction : Flow cytometry and caspase-3 assays link DNA damage to programmed cell death in lymphoma cell lines .

Basic: What role does the allyl ester group play in modifying Bendamustine’s properties?

The allyl ester:

- Enhances Lipophilicity : Improves solubility in organic solvents for synthesis .

- Facilitates Controlled Release : Hydrolytic cleavage under physiological conditions releases the active drug .

- Reduces Reactivity During Synthesis : Protects reactive carboxyl groups from unwanted side reactions .

Advanced: How can researchers optimize reaction yields in large-scale synthesis?

Yield optimization involves:

- Catalyst Optimization : Palladium catalysts (e.g., Pd(OAc)₂) with ligands (e.g., PPh₃) enhance allyl transfer efficiency .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve intermediate solubility .

- Process Telescoping : Avoiding intermediate isolation steps reduces yield losses, as demonstrated in Ertapenem Allyl Ester synthesis .

Basic: What regulatory guidelines govern the characterization of this compound?

The compound must comply with:

- ICH Q3A/B : Impurity identification and qualification thresholds.

- USP/EP Monographs : Purity criteria (e.g., ≥95% by HPLC) and residual solvent limits .

- Stability Protocols : Long-term (25°C/60% RH) and accelerated (40°C/75% RH) storage conditions .

Advanced: What computational tools predict the reactivity of this compound in biological systems?

- Density Functional Theory (DFT) : Models hydrolysis kinetics of the allyl ester bond .